molecular formula C34H42N2O16 B14099792 4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate

4-Methylumbelliferyl 4-Deoxy--D-chitobiose Peracetate

Cat. No.: B14099792
M. Wt: 734.7 g/mol
InChI Key: GJGDIRLUTJXWBX-IXIPFUECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate is a synthetic compound used primarily in biochemical research. It is a derivative of chitosan and chitin, which are naturally occurring polysaccharides. This compound is known for its role as a chromogenic substrate, particularly in the detection of enzyme activities such as β-galactosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate involves multiple steps, starting from the basic building blocks of chitosan. The process typically includes acetylation and glycosylation reactions. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, the process involves similar synthetic routes but with optimized conditions for higher yield and purity. This may include the use of automated reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives of the original compound. These products are often used to study enzyme activities and other biochemical processes .

Scientific Research Applications

4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of glycosidases.

    Biology: Helps in the detection and quantification of specific enzymes in biological samples.

    Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.

    Industry: Employed in the development of biosensors and other analytical tools.

Mechanism of Action

The compound exerts its effects primarily through its role as a substrate for specific enzymes. When hydrolyzed by enzymes such as β-galactosidase, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylumbelliferyl β-D-glucuronide
  • 4-Methylumbelliferyl β-D-galactopyranoside
  • 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide

Uniqueness

What sets 4-Methylumbelliferyl 4-Deoxy–D-chitobiose Peracetate apart is its specific structure, which makes it an ideal substrate for studying chitinase activity. Its acetylated form provides stability and specificity, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C34H42N2O16

Molecular Weight

734.7 g/mol

IUPAC Name

[(2R,4R,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(acetyloxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C34H42N2O16/c1-15-10-28(43)50-25-11-22(8-9-24(15)25)48-34-30(36-17(3)38)32(47-21(7)42)31(27(51-34)14-45-19(5)40)52-33-29(35-16(2)37)26(46-20(6)41)12-23(49-33)13-44-18(4)39/h8-11,23,26-27,29-34H,12-14H2,1-7H3,(H,35,37)(H,36,38)/t23-,26-,27-,29+,30-,31-,32-,33-,34-/m1/s1

InChI Key

GJGDIRLUTJXWBX-IXIPFUECSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O[C@@H]4[C@H]([C@@H](C[C@@H](O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(CC(O4)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.